REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][CH2:6][N:5](C(OCC[Si](C)(C)C)=O)[CH:4]([CH:17]=[CH2:18])[CH2:3]1.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>O1CCCC1>[CH:17]([CH:4]1[CH2:3][C:2](=[O:1])[CH2:7][CH2:6][NH:5]1)=[CH2:18] |f:1.2|
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Name
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2-(trimethylsilyl)ethyl 4-oxo-2-vinylpiperidine-1-carboxylate
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Quantity
|
24.1 g
|
Type
|
reactant
|
Smiles
|
O=C1CC(N(CC1)C(=O)OCC[Si](C)(C)C)C=C
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
268 mL
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at rt for an additional three hrs
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solution was quenched with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted five times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was not purified
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |